6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine

Kinase inhibition Medicinal chemistry Structure-activity relationship

6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine (CAS 2034307-05-4) is a fully synthetic, trisubstituted purine derivative in which the purine C6 position is functionalized with a piperazine linker bearing a 6-cyclopropylpyridazin-3-yl terminus. The compound belongs to the broad chemotype of 6-piperazinyl-purines, a scaffold class widely explored for kinase inhibition, including cyclin-dependent kinases (CDKs) and DNA-dependent protein kinase (DNA-PK).

Molecular Formula C16H18N8
Molecular Weight 322.376
CAS No. 2034307-05-4
Cat. No. B2523204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine
CAS2034307-05-4
Molecular FormulaC16H18N8
Molecular Weight322.376
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4NC=N5
InChIInChI=1S/C16H18N8/c1-2-11(1)12-3-4-13(22-21-12)23-5-7-24(8-6-23)16-14-15(18-9-17-14)19-10-20-16/h3-4,9-11H,1-2,5-8H2,(H,17,18,19,20)
InChIKeyNDTOSGOYBBBHOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine (CAS 2034307-05-4): Compound Identity and Structural Classification for Procurement Decisions


6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine (CAS 2034307-05-4) is a fully synthetic, trisubstituted purine derivative in which the purine C6 position is functionalized with a piperazine linker bearing a 6-cyclopropylpyridazin-3-yl terminus [1]. The compound belongs to the broad chemotype of 6-piperazinyl-purines, a scaffold class widely explored for kinase inhibition, including cyclin-dependent kinases (CDKs) and DNA-dependent protein kinase (DNA-PK) [2]. Its structural features—particularly the cyclopropyl group on the pyridazine ring—are consistent with design strategies aimed at modulating metabolic stability and kinase selectivity, although no published selectivity profiling data were identified for this specific compound at the time of this analysis.

Why 6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine Cannot Be Interchanged with Generic Purine-Piperazine Analogs


The 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine scaffold presents three independently tunable structural modules—the purine core, the piperazine linker, and the pyridazine terminus—that together govern target engagement, selectivity, and pharmacokinetic behavior [1]. Within the broader 6-piperazinyl-purine class, even minor alterations at the terminal heteroaryl group (e.g., replacing pyridazine with pyridine, pyrimidine, or triazolopyridazine) have been shown to produce order-of-magnitude shifts in kinase inhibitory potency across patent disclosures [2]. The cyclopropyl substituent on the pyridazine ring is a non-trivial structural feature: cyclopropyl groups are known to influence both metabolic stability (by resisting CYP-mediated oxidation) and binding pocket complementarity through constrained conformational preferences [3]. Absent direct comparative data for this specific compound, the structural logic alone dictates that generic substitution with a simpler 6-piperazinyl-purine analog (e.g., 6-(4-methylpiperazin-1-yl)-purine or 6-(4-phenylpiperazin-1-yl)-purine) would yield unpredictable changes in potency, selectivity, and ADME properties, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine (CAS 2034307-05-4): Comparator-Based Analysis


Structural Differentiation: Cyclopropyl-Pyridazine vs. Common Heteroaryl Termini in 6-Piperazinyl-Purine Series

No direct head-to-head assay data were identified for CAS 2034307-05-4 against a named comparator in any peer-reviewed publication or patent. However, class-level SAR evidence from the 6-piperazinyl-purine patent literature demonstrates that terminal heteroaryl identity (pyridazine vs. pyridine vs. pyrimidine vs. triazolopyridazine) is a primary determinant of kinase inhibitory potency, with IC50 values varying by ≥100-fold across terminal group variants within a single patent series [1]. The 6-cyclopropylpyridazin-3-yl terminus present in CAS 2034307-05-4 is structurally distinct from the more commonly exemplified phenyl, pyridyl, and pyrimidinyl termini, and the cyclopropyl group introduces conformational constraint and metabolic shielding not present in unsubstituted heteroaryl analogs [2]. In the absence of direct comparative data, procurement of this specific compound is justified by its unique structural features that cannot be replicated by commercially available generic 6-piperazinyl-purine analogs.

Kinase inhibition Medicinal chemistry Structure-activity relationship

Target Class Inference: Purine-Piperazine-Pyridazine Scaffold Associated with DNA-PK and CDK Inhibition

The purine-piperazine-pyridazine scaffold architecture of CAS 2034307-05-4 is structurally congruent with chemotypes disclosed in patents claiming DNA-PK and CDK inhibitory activity [1][2]. Patent US 2011/0130386 describes DNA-PK inhibitors incorporating purine cores with piperazine linkers, while patent literature on purine derivatives (e.g., compounds of formula I in CDK inhibitor patents) establishes the 6-piperazinyl-purine motif as a privileged scaffold for kinase ATP-binding site engagement [2]. No direct biochemical IC50, Kd, or selectivity data are publicly available for CAS 2034307-05-4 itself. The closest structural analogs with disclosed activity data (e.g., 7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine) are reported in patent contexts as kinase inhibitors, but differ in both the purine N7/N9 substitution pattern and the terminal heteroaryl group, precluding direct quantitative comparison [1].

DNA-PK inhibition CDK inhibition Cancer research

Physicochemical Differentiation: Calculated Properties vs. Common 6-Piperazinyl-Purine Comparators

Based on its molecular structure, CAS 2034307-05-4 (predicted molecular formula C17H20N8, molecular weight ~336.4 g/mol) contains 8 nitrogen atoms and a cyclopropyl group, yielding calculated physicochemical properties that differ materially from simpler 6-piperazinyl-purine analogs [1]. The cyclopropylpyridazine terminus increases both hydrogen bond acceptor count and topological polar surface area (tPSA) relative to phenyl- or pyridyl-terminated analogs, potentially affecting membrane permeability and solubility. The predicted logP is expected to be lower than that of phenyl-substituted analogs due to the additional heteroatoms in the pyridazine ring. However, no experimentally measured logP, solubility, or permeability data were identified for this compound. These calculated differences are structural inferences only and should not be used as the sole basis for procurement decisions without experimental confirmation.

Physicochemical properties Drug-likeness Lead optimization

Recommended Application Scenarios for 6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine (CAS 2034307-05-4) Based on Available Evidence


Kinase Inhibitor Screening and Selectivity Profiling (De Novo Validation Required)

CAS 2034307-05-4 is most appropriately deployed as a screening compound in kinase inhibitor discovery programs targeting DNA-PK, CDK family members, or related serine/threonine kinases, based on scaffold-level structural congruence with known inhibitor chemotypes [1]. Given the absence of published activity data, users must perform de novo biochemical profiling (IC50 determination, selectivity panel screening) to establish the compound's target engagement profile. The cyclopropylpyridazine terminus may confer selectivity advantages over simpler analogs, but this must be experimentally verified [2].

Structure-Activity Relationship (SAR) Studies of 6-Substituted Purine-Piperazine Series

This compound serves as a structurally distinct entry in SAR campaigns exploring the impact of terminal heteroaryl group identity on kinase potency, selectivity, and ADME properties. The 6-cyclopropylpyridazin-3-yl group is underrepresented in commercial catalogues relative to phenyl, pyridyl, and pyrimidinyl variants, making CAS 2034307-05-4 a valuable probe for mapping chemical space around the 6-piperazinyl-purine scaffold [1]. Comparative SAR studies should include matched-pair analogs with systematic variation of the terminal group to quantify the contribution of the cyclopropylpyridazine moiety.

Metabolic Stability Assessment of Cyclopropyl-Containing Purine Derivatives

The cyclopropyl substituent on the pyridazine ring provides an opportunity to evaluate the metabolic stabilization effect of the cyclopropyl fragment in the context of purine-based kinase inhibitors. Cyclopropyl groups are well-established as metabolic soft spots that can reduce CYP-mediated oxidative metabolism [1]. Researchers can use this compound in comparative microsomal or hepatocyte stability assays alongside des-cyclopropyl or cycloalkyl-substituted analogs to quantify the metabolic advantage conferred by the cyclopropylpyridazine design element.

Chemical Biology Tool Compound Development (Requires Extensive Characterization)

With appropriate in-house characterization (potency, selectivity, cellular activity, and pharmacokinetic profiling), CAS 2034307-05-4 could be developed into a chemical biology tool compound for probing kinase-dependent cellular pathways. The compound's structural novelty and the established precedent of purine-piperazine scaffolds as kinase inhibitors support this application, but users should anticipate a full characterization campaign including kinome-wide selectivity profiling (e.g., KINOMEscan or equivalent), cellular target engagement assays, and in vitro ADME panels before deploying the compound as a qualified tool [1].

Quote Request

Request a Quote for 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.